Ethyl benzo[d]oxazole-2-carboxylate CAS number and chemical properties
Ethyl benzo[d]oxazole-2-carboxylate CAS number and chemical properties
This technical guide provides a comprehensive analysis of Ethyl benzo[d]oxazole-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1]
Executive Summary
Ethyl benzo[d]oxazole-2-carboxylate (CAS: 27383-87-5 ) serves as a pivotal scaffold in the synthesis of bioactive heterocycles.[1] Its fused benzene-oxazole core mimics the purine and pyrimidine bases found in nucleic acids, making it a valuable bioisostere in kinase inhibitors, antimicrobial agents, and receptor modulators.[1] This guide details its physicochemical profile, validated synthetic protocols, and reactivity patterns to facilitate its application in high-throughput lead optimization.[1]
Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | Ethyl 1,3-benzoxazole-2-carboxylate |
| Common Name | Ethyl benzoxazole-2-carboxylate |
| CAS Number | 27383-87-5 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| SMILES | CCOC(=O)C1=NC2=CC=CC=C2O1 |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| LogP (Predicted) | ~2.3 |
| TPSA | 52.3 Ų |
Synthetic Routes & Optimization
The synthesis of ethyl benzo[d]oxazole-2-carboxylate is primarily achieved through the cyclocondensation of 2-aminophenol with oxalic acid derivatives.[1] The choice of reagent (diethyl oxalate vs. ethyl oxalyl chloride) dictates the reaction conditions and purification burden.[1]
Method A: Thermal Condensation with Diethyl Oxalate (Scalable)
This method is preferred for gram-scale synthesis due to the low cost of reagents and the avoidance of corrosive acid chlorides.[1]
Reagents:
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2-Aminophenol (1.0 eq)[1]
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Diethyl oxalate (2.0 - 3.0 eq)[1]
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Solvent: Xylene or Toluene (anhydrous)[1]
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Catalyst: Boric acid (0.1 eq) or p-TsOH (catalytic)[1]
Protocol:
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Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-aminophenol (e.g., 5.0 g) and anhydrous xylene (50 mL).
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Addition: Add diethyl oxalate (10-15 mL) and the catalyst.
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Reaction: Heat the mixture to reflux (140°C bath temperature). The reaction proceeds via initial amide formation followed by cyclodehydration.
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Monitoring: Monitor water collection in the Dean-Stark trap. Reaction completion is typically observed by TLC (Hexane:EtOAc 7:3) after 4–6 hours.
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Workup: Cool to room temperature. Evaporate excess diethyl oxalate and xylene under reduced pressure.
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Purification: Recrystallize the residue from ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the product as a white solid.
Method B: Cyclization with Ethyl Oxalyl Chloride (Rapid)
This route is faster and proceeds at lower temperatures but requires careful handling of moisture-sensitive acid chlorides.[1]
Protocol:
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Setup: Dissolve 2-aminophenol (1.0 eq) and Triethylamine (2.2 eq) in dry DCM at 0°C.
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Addition: Dropwise add Ethyl oxalyl chloride (1.1 eq) over 30 minutes.
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Cyclization: Allow to warm to RT. If the intermediate amide does not cyclize spontaneously, add p-TsOH (cat.) and reflux in toluene for 1 hour.
Mechanistic Pathway
The following diagram illustrates the stepwise mechanism from 2-aminophenol to the benzoxazole core.[2]
Figure 1: Mechanistic pathway for the formation of the benzoxazole ring via condensation.
Reactivity & Functionalization
The C2-ester group activates the benzoxazole ring, creating distinct zones for chemical modification.[1]
Hydrolysis & Decarboxylation
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Hydrolysis: Treatment with LiOH in THF/Water yields Benzo[d]oxazole-2-carboxylic acid .[1]
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Decarboxylation: The free acid is prone to thermal decarboxylation to yield unsubstituted benzoxazole, necessitating careful temperature control during acidification.[1]
Nucleophilic Substitution (SNAr)
The C2 position is electrophilic. While the ester is the primary target for nucleophiles (forming amides or hydrazides), the C2 carbon itself can undergo ring-opening attack by strong nucleophiles under harsh conditions.[1]
Electrophilic Aromatic Substitution (EAS)
The benzoxazole ring is electron-deficient.[1] Electrophilic substitution (nitration, halogenation) typically occurs on the fused benzene ring at the C5 or C6 positions , rather than the oxazole ring.[1]
Figure 2: Reactivity profile highlighting key functionalization vectors.[1]
Medicinal Chemistry Applications
Bioisosterism
The benzoxazole-2-carboxylate moiety acts as a bioisostere for:
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Indole-2-carboxylates: Improving metabolic stability by reducing electron density.
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Purine bases: Interacting with kinase ATP-binding pockets via hydrogen bonding acceptors (N3) and pi-stacking interactions.
Therapeutic Areas
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Antimicrobial Agents: Derivatives of benzoxazole-2-carboxylates have shown potency against S. aureus and E. coli by inhibiting bacterial DNA gyrase.
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Anticancer: Used as a scaffold for VEGFR-2 inhibitors, where the ester is often converted to an amide linker to extend into the hydrophobic pocket of the enzyme.[1]
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Antiviral: The rigid planar structure intercalates with viral RNA/DNA complexes.
Safety & Handling (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).[1]
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or vapors.[1]
References
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CAS Identification: ChemSrc. "Benzoxazole-2-carboxylic acid ethyl ester (CAS 27383-87-5)."[1] Available at: [Link][1]
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Mechanistic Insight: ResearchGate. "Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic and Position-effect." Available at: [Link]
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Medicinal Applications: MDPI. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Available at: [Link][1]
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Reaction Protocols: Organic Chemistry Portal. "Benzoxazole Synthesis." Available at: [Link][1]
